3-Ethyl-pyrrolo[2,3-b]pyridin-1-ylamine
Description
Historical Development and Evolution of Pyrrolo[2,3-b]pyridine as a Privileged Heterocyclic Scaffold in Chemical Biology
The pyrrolo[2,3-b]pyridine ring system, also widely known as 7-azaindole (B17877), has emerged as a "privileged scaffold" in the field of chemical biology and drug discovery. Its journey from a chemical curiosity to a cornerstone of modern medicinal chemistry is marked by the discovery of its presence in various biologically active compounds and its ability to interact with a multitude of biological targets. nih.gov
Initially, research into pyrrolo[2,3-b]pyridines was driven by their structural similarity to the indole (B1671886) nucleus, a fundamental component of many natural products and pharmaceuticals. Over several decades, scientists have developed numerous synthetic methodologies to access this heterocyclic core, enabling the creation of diverse libraries of derivatives for biological screening. juniperpublishers.comresearchgate.net This has led to the identification of pyrrolo[2,3-b]pyridine-based compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties. juniperpublishers.comresearchgate.net
The versatility of the 7-azaindole framework has been demonstrated by its incorporation into several approved drugs, solidifying its status as a valuable pharmacophore. nih.govpharmablock.com This success has, in turn, spurred further exploration into the synthesis and biological evaluation of novel derivatives, with the aim of discovering new therapeutic agents with improved efficacy and selectivity. researchgate.netnih.gov The continuous evolution of synthetic techniques and a deeper understanding of its structure-activity relationships have ensured that the pyrrolo[2,3-b]pyridine scaffold remains a focal point of contemporary medicinal chemistry research. researchgate.net
Structural Characteristics and Bioisosteric Relationships of the Pyrrolo[2,3-b]pyridine Core with Indole and Pyrrolopyrimidine
The pyrrolo[2,3-b]pyridine core possesses a unique set of structural and electronic properties that contribute to its biological activity. It is a bicyclic aromatic system where a pyrrole (B145914) ring is fused to a pyridine (B92270) ring. This fusion results in a planar molecule with a distinct distribution of electrons and hydrogen bonding capabilities.
A key aspect of the pyrrolo[2,3-b]pyridine scaffold is its role as a bioisostere of indole. Bioisosterism refers to the principle of substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. The replacement of the C-7 carbon in indole with a nitrogen atom to form 7-azaindole can significantly impact the molecule's properties. This substitution can alter the compound's acidity, basicity, dipole moment, and hydrogen bonding capacity, which in turn can influence its binding affinity to biological targets, as well as its pharmacokinetic profile. pharmablock.com
The table below highlights the key structural and property differences between the pyrrolo[2,3-b]pyridine, indole, and pyrrolopyrimidine scaffolds.
| Scaffold | Structure | Key Features |
| Pyrrolo[2,3-b]pyridine | Contains a pyridine nitrogen, which can act as a hydrogen bond acceptor. The pyrrole nitrogen can act as a hydrogen bond donor. The presence of the pyridine nitrogen can also influence the overall electron distribution and basicity of the molecule. | |
| Indole | The parent aromatic heterocyclic system. The pyrrole nitrogen acts as a hydrogen bond donor. It is a common motif in many biologically active natural products and synthetic drugs. | |
| Pyrrolopyrimidine | Contains two nitrogen atoms in the six-membered ring, further modifying the electronic properties and hydrogen bonding potential compared to both indole and pyrrolo[2,3-b]pyridine. This scaffold is also a key component in many kinase inhibitors. nih.gov |
The bioisosteric relationship with indole is a central theme in the development of 7-azaindole derivatives. By strategically placing the nitrogen atom in the six-membered ring, medicinal chemists can fine-tune the physicochemical properties of a lead compound to enhance its potency, selectivity, and drug-like characteristics. pharmablock.com Similarly, the pyrrolopyrimidine scaffold, with its additional nitrogen atom, offers another avenue for structural modification and optimization in drug design. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-ethylpyrrolo[2,3-b]pyridin-1-amine |
InChI |
InChI=1S/C9H11N3/c1-2-7-6-12(10)9-8(7)4-3-5-11-9/h3-6H,2,10H2,1H3 |
InChI Key |
DQJKFJXYEPJYBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C2=C1C=CC=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrolo 2,3 B Pyridine Derivatives and Analogues Bearing Alkyl and Amine Functionalities
Established and Contemporary Synthetic Approaches to the Pyrrolo[2,3-b]pyridine Nucleus
The synthesis of the pyrrolo[2,3-b]pyridine scaffold is a subject of considerable interest in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.govnih.gov A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed processes.
Transition Metal-Catalyzed Cyclization Reactions: Advances in Palladium, Iron, and Gold Catalysis
Transition metal catalysis offers powerful and efficient methods for the construction of the pyrrolo[2,3-b]pyridine core. These reactions often proceed under mild conditions with high yields and regioselectivity.
Palladium Catalysis: Palladium catalysts are widely used for the synthesis of pyrrolo[2,3-b]pyridines and their analogues. researchgate.netosi.lv One common approach involves the intramolecular cyclization of appropriately substituted pyridine (B92270) precursors. For instance, palladium-catalyzed heteroannulation of 2-amino-3-iodopyridine (B10696) derivatives with internal alkynes provides a direct route to 2,3-disubstituted pyrrolo[2,3-b]pyridines. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.
Iron Catalysis: Iron catalysis has emerged as a more sustainable and cost-effective alternative to palladium. acs.org While less common for the direct synthesis of the pyrrolo[2,3-b]pyridine system, iron-catalyzed methods for pyrrole (B145914) synthesis, in general, suggest potential applicability. These methods often proceed via hydrogen autotransfer processes followed by intramolecular condensation. acs.org
Gold Catalysis: Gold catalysts, known for their unique alkynophilicity, have been successfully employed in the synthesis of pyrrolo-fused pyridines. nih.govdoaj.orgresearchgate.net Intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides catalyzed by gold(III) can lead to the formation of pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine derivatives. nih.govresearchgate.net These reactions demonstrate the utility of gold catalysis in constructing fused heterocyclic systems through the activation of C-C triple bonds. nih.govacs.org
| Catalyst Type | General Reaction | Key Features | Reference |
|---|---|---|---|
| Palladium | Heteroannulation of 2-amino-3-iodopyridines with alkynes | High regioselectivity, good to excellent yields. | researchgate.net |
| Iron | Hydrogen autotransfer followed by condensation | Sustainable, cost-effective, tolerates various functional groups. | acs.org |
| Gold | Intramolecular hydroarylation of alkyne-tethered pyrroles | Mild conditions, chemoselective activation of alkynes. | nih.govresearchgate.net |
Cross-Coupling Strategies for Pyrrole Ring Construction: Applications of Sonogashira and Buchwald–Hartwig Amination
Cross-coupling reactions are fundamental tools for forming the C-C and C-N bonds necessary to construct the pyrrole ring onto a pre-existing pyridine scaffold.
Sonogashira Coupling: The Sonogashira reaction, a palladium-copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a key strategy for synthesizing pyrrolo[2,3-b]pyridine derivatives. researchgate.netresearchgate.netsoton.ac.uk This reaction can be used to introduce an alkynyl substituent onto a pyridine ring, which can then undergo a subsequent cyclization to form the fused pyrrole ring. For example, a one-pot multicomponent reaction involving the Sonogashira coupling of 5,6-dichloropyrazine-2,3-dicarbonitrile with phenylacetylene (B144264) has been used to synthesize pyrrolo[2,3-b]pyrazines, a related class of compounds. researchgate.net
Buchwald–Hartwig Amination: The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgnih.gov This reaction is particularly useful for constructing the pyrrole ring by forming the N-C bond between the pyridine and pyrrole moieties. For instance, a synthetic route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involved a Buchwald–Hartwig amination as a key step to introduce an amine at the C-4 position of a pre-formed pyrrolopyridine core. nih.gov This methodology has also been applied to the synthesis of pyrido[2,3-d]pyrimidines through a cascade imination/Buchwald–Hartwig cross-coupling/cycloaddition sequence. rsc.org
| Reaction | Catalyst System | Bond Formed | Application | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Palladium/Copper | C(sp)-C(sp2) | Introduction of alkynyl precursors for cyclization. | researchgate.netresearchgate.net |
| Buchwald–Hartwig Amination | Palladium with phosphine (B1218219) ligands | C(aryl)-N | Formation of the pyrrole nitrogen bond or amination of the scaffold. | wikipedia.orgnih.govrsc.org |
Multicomponent Reaction (MCR) Methodologies: Ugi-Zhu/Cascade/Click Strategies for Fused Systems
Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex heterocyclic systems by combining three or more reactants in a single step. beilstein-journals.orgnih.govscielo.org.mxresearchgate.net
Ugi-Zhu Reaction: The Ugi-Zhu three-component reaction (UZ-3CR) is a powerful tool for the synthesis of diverse heterocyclic structures. mdpi.com While direct synthesis of the pyrrolo[2,3-b]pyridine core via Ugi-Zhu might be less common, this methodology is well-suited for creating complex fused systems. For example, a strategy involving a stepwise Ugi-Zhu reaction to form a 5-aminooxazole intermediate, followed by a cascade process with maleic anhydride, has been used to assemble a pyrrolo[3,4-b]pyridin-5-one core. mdpi.com Post-Ugi modifications, such as intramolecular cyclizations, are often employed to construct the final fused ring system. nih.govfrontiersin.orgbeilstein-journals.org
Cyclocondensation Protocols for Pyrrolo[2,3-b]pyridine Scaffolds
Cyclocondensation reactions are a classical and still widely used method for constructing the pyrrolo[2,3-b]pyridine nucleus. ajol.infoyoutube.comresearchgate.net These reactions typically involve the condensation of two or more components to form the bicyclic ring system.
Modified Fischer Indole (B1671886) Synthesis: Adaptations of the Fischer indole synthesis, a well-known method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone, can be applied to the synthesis of 7-azaindoles.
Bartoli Indole Synthesis: The Bartoli reaction, which involves the reaction of a nitroarene with a vinyl Grignard reagent, is another effective method for constructing the pyrrole ring onto a pyridine core, particularly for the synthesis of 2- and 2,3-substituted derivatives. nbuv.gov.ua
Two-Component Cyclocondensation: A two-component reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene (B1212753) compounds in the presence of acid has been shown to produce substituted 1H-pyrrolo[2,3-b]pyridines. ajol.inforesearchgate.net
Specific Strategies for the Regioselective Introduction and Transformation of C-3 Ethyl and N-1 Amine Substituents
Once the pyrrolo[2,3-b]pyridine nucleus is formed, the next challenge is the regioselective introduction of the ethyl group at the C-3 position and the amine group at the N-1 position.
Methods for C-3 Alkylation and Functionalization of the Pyrrole Moiety
The C-3 position of the 1H-pyrrolo[2,3-b]pyridine system is nucleophilic and susceptible to electrophilic substitution. rsc.orgmdpi.com
Electrophilic Substitution: Reactions such as nitration, bromination, and iodination occur predominantly at the 3-position. rsc.org This allows for the introduction of a functional handle that can be further elaborated. For instance, a 3-halo-pyrrolo[2,3-b]pyridine could potentially undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling) with an appropriate ethylating agent to introduce the C-3 ethyl group.
Friedel-Crafts Type Reactions: While direct Friedel-Crafts alkylation can be challenging due to the potential for polymerization and lack of regioselectivity, related reactions can be employed. For example, reaction with Mannich bases is known to occur at the C-3 position. rsc.org
Metalation and Alkylation: Direct deprotonation of the C-3 position followed by quenching with an electrophile is another potential route. However, achieving regioselectivity over the more acidic N-H proton requires an N-protecting group.
| Strategy | Intermediate | Reagents | Key Features | Reference |
|---|---|---|---|---|
| Cross-Coupling | 3-Halo-pyrrolo[2,3-b]pyridine | Ethyl boronic acid (Suzuki) or diethyl zinc (Negishi) with a Pd catalyst | Generally high yielding and functional group tolerant. | google.com |
| Electrophilic Substitution | Pyrrolo[2,3-b]pyridine | Ethyl halide with a Lewis acid (potential for side reactions) | Direct but can be low yielding and lack selectivity. | rsc.org |
The introduction of an amine group at the N-1 position of a pyrrole ring is a less common transformation. Direct N-amination of the pyrrolo[2,3-b]pyridine nucleus would likely require reaction with an electrophilic aminating agent, such as a chloramine (B81541) derivative or an oxaziridine, in the presence of a base to deprotonate the pyrrole nitrogen. The feasibility of this step would depend on the specific substrate and reaction conditions, and would need to be experimentally verified.
Approaches to Introduce Nitrogen Functionalities at the Pyrrolo[2,3-b]pyridine N-1 Position
The introduction of a nitrogen-based substituent, particularly an amino group, at the N-1 position of the pyrrolo[2,3-b]pyridine ring system transforms the parent heterocycle into a hydrazine (B178648) derivative. Direct N-amination of pyrroles and indoles, which are structurally analogous to 7-azaindoles, has been achieved using electrophilic aminating agents. A prominent and effective reagent for this transformation is monochloramine (NH₂Cl). acs.orgacs.orgnih.gov
The N-amination reaction typically proceeds by deprotonation of the N-H bond of the pyrrole or indole ring with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate the corresponding anion. This nucleophilic anion then attacks the electrophilic nitrogen of monochloramine, displacing a chloride ion to form the N-amino product. acs.org Studies on a variety of substituted pyrroles and indoles have demonstrated that this method is quite general, with yields ranging from 45% to 97%. acs.orgnih.gov For instance, the N-amination of 7-azaindole (B17877) itself has been successfully performed using this methodology. acs.org
Given the precedent with indoles and 7-azaindole, a plausible synthetic route to 3-Ethyl-pyrrolo[2,3-b]pyridin-1-ylamine would first involve the synthesis of the 3-ethyl-1H-pyrrolo[2,3-b]pyridine precursor. This could be achieved through established methods for the construction of the 7-azaindole ring, followed by or incorporating the introduction of the ethyl group at the C-3 position. Subsequently, the N-amination of this precursor using an electrophilic aminating agent like monochloramine would yield the target compound.
Table 1: Reagents for N-Amination of Indole and Pyrrole Heterocycles
| Aminating Reagent | Base | Substrate Examples | Typical Yields | Reference |
|---|---|---|---|---|
| Monochloramine (NH₂Cl) | NaH, KOtBu | Pyrrole, Indole, 7-Azaindole | 45-97% | acs.org, acs.org |
| Hydroxylamine-O-sulfonic acid (HOSA) | Various | Pyrroles, Indoles | Moderate, often with poor conversion | acs.org |
Synthetic Pathways to Related 3-Ethyl-pyrrolo[2,3-b]pyridine Derivatives, such as 3-Ethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxamide
The synthesis of derivatives of 3-ethyl-1H-pyrrolo[2,3-b]pyridine, such as the corresponding 4-carboxamide, provides insight into the functionalization of this heterocyclic system. The construction of the core 7-azaindole ring can be accomplished through various strategies, including modifications of the Madelung and Fischer indole syntheses. rsc.org One common approach involves the cyclization of appropriately substituted pyridine derivatives. For instance, a substituted 2-aminopyridine (B139424) can be elaborated to form the fused pyrrole ring.
Once the 3-ethyl-1H-pyrrolo[2,3-b]pyridine nucleus is formed, further functionalization at other positions can be undertaken. The introduction of a carboxamide group at the C-4 position often involves a sequence of steps. This could include halogenation of the C-4 position, followed by a palladium-catalyzed carbonylation reaction in the presence of an amine, or the conversion of a carboxylic acid or ester at this position into the desired amide. While a specific synthetic route for 3-Ethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxamide is not detailed in the provided search results, the synthesis of analogous 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has been reported. wikipedia.org This suggests that standard methodologies for the formation of amide bonds, such as coupling of a carboxylic acid with an amine using coupling agents like T3P (propane phosphonic acid anhydride), are applicable to this class of compounds. wikipedia.org
Challenges and Emerging Research Directions in the Preparation of N-1 Substituted Pyrrolo[2,3-b]pyridine Compounds
The synthesis of N-1 substituted pyrrolo[2,3-b]pyridine compounds is not without its challenges. One of the primary difficulties lies in achieving regioselectivity during the functionalization of the 7-azaindole core. The pyrrole ring is electron-rich and susceptible to electrophilic attack, predominantly at the C-3 position. rsc.org This inherent reactivity can complicate reactions intended for the N-1 position, potentially leading to mixtures of products.
Furthermore, the stability of the starting materials and products can be a concern. For instance, N-amino heterocycles can be unstable under certain conditions. The choice of reaction conditions, including the base and solvent, is critical to ensure the desired outcome and minimize side reactions. In the case of N-amination with monochloramine, the use of a strong base is necessary to deprotonate the weakly acidic N-H of the pyrrole ring. acs.org
Emerging research in the synthesis of substituted azaindoles is focused on the development of more efficient and selective catalytic methods. This includes the use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, for the introduction of various substituents at different positions of the ring system. organic-chemistry.org Additionally, novel one-pot, multi-component reactions are being explored to construct the 7-azaindole framework with a high degree of molecular diversity in a more atom- and step-economical manner. acs.org The development of new electrophilic aminating agents with improved safety and handling profiles is also an area of active investigation. These advancements will undoubtedly facilitate the synthesis of complex N-1 substituted pyrrolo[2,3-b]pyridine derivatives for various applications.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Ethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxamide |
| Monochloramine |
| Sodium hydride |
| Potassium tert-butoxide |
| Hydroxylamine-O-sulfonic acid |
| O-(2,4-Dinitrophenyl)hydroxylamine |
| 3-ethyl-1H-pyrrolo[2,3-b]pyridine |
Analysis of Biological Activities and Structure Activity Relationships Sar of Pyrrolo 2,3 B Pyridin 1 Ylamines and Analogues
Inhibitory Activities Against Protein Kinases: A Dominant Therapeutic Focusgoogle.comnih.gov
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), and its analogues are recognized as versatile pharmacophores in the development of protein kinase inhibitors. google.comresearchgate.net These heterocyclic compounds serve as a foundational structure for designing agents that can target the ATP-binding site of various kinases, which are crucial regulators of cellular processes. researchgate.net Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. nih.gov The structural rigidity and the presence of hydrogen bond donors and acceptors in the pyrrolopyridine core allow for favorable interactions within the kinase hinge region, a critical area for inhibitor binding. researchgate.netmdpi.com Consequently, extensive research has focused on modifying this scaffold to achieve potent and selective inhibition against a wide range of protein kinase targets. nih.govnbuv.gov.ua
The aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known oncogenic driver in a variety of solid tumors, including liver cancer. nih.govdocumentsdelivered.com This has made FGFRs an attractive target for cancer therapy. rsc.org Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of FGFRs 1, 2, and 3. rsc.org
Structure-activity relationship (SAR) studies have revealed key insights. For instance, modifying a related pyrazolo[3,4-b]pyridine scaffold, a bioisostere of pyrrolopyridine, showed that the central ring structure was crucial for activity against FGFR. nih.gov In one study, replacing the N-7 atom with carbon led to a significant loss of activity, and methylation of the N-1 position completely abolished activity, highlighting its importance in forming a hydrogen bond with the kinase hinge residue. nih.gov
In a series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h emerged as a potent inhibitor with significant activity against multiple FGFR family members. rsc.org Further optimization of related pyrrolo[2,3-b]pyridine-3-one derivatives led to the identification of compound 25 , which demonstrated excellent enzymatic inhibitory activity against FGFR4 and potent antiproliferative effects against the Hep3B liver cancer cell line. nih.govresearchgate.net
FGFR Inhibitory Activity of Pyrrolo[2,3-b]pyridine Analogues
| Compound | Target | IC₅₀ (nM) | Cell Line Antiproliferative Activity (μM) | Reference |
|---|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibited 4T1 cell proliferation | rsc.org |
| FGFR2 | 9 | |||
| FGFR3 | 25 | |||
| FGFR4 | 712 | |||
| 25 | FGFR4 | 51.6 | 0.1397 (Hep3B) | nih.gov |
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic cells. nih.gov Mutations in the FLT3 gene, such as internal tandem duplications (ITD), are found in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. nih.govnih.gov This has established FLT3 as a key therapeutic target for AML. nih.gov
Derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been designed as small molecule inhibitors of FLT3. nih.gov In one study, two series of derivatives were synthesized based on a previously reported lead compound, F14 , with the aim of targeting the hydrophobic back pocket of the kinase. nih.gov Among these, compound CM5 showed significant inhibitory activity against both wild-type FLT3 and the mutated FLT3-ITD. nih.gov Further biological evaluation revealed that CM5 potently inhibited the proliferation of FLT3-dependent human AML cell lines, MOLM-13 and MV4-11, both of which harbor the FLT3-ITD mutation. nih.gov Mechanistic studies indicated that CM5 induces apoptosis and arrests the cell cycle in the G0/G1 phase. nih.gov
FLT3 Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target | % Inhibition at 1 μM | Cell Line IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| CM5 | FLT3 | 57.72% | 0.75 (MOLM-13) 0.64 (MV4-11) | nih.gov |
| FLT3-ITD | 53.77% |
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that mediate signaling from cytokine receptors, playing a crucial role in inflammation and immune responses. researchgate.netnih.gov The family consists of four members: JAK1, JAK2, JAK3, and TYK2. Due to its restricted expression in hematopoietic cells and its key role in lymphocyte development and function, JAK3 is considered an attractive target for treating autoimmune diseases and preventing organ transplant rejection. mdpi.comnih.gov
The 1H-pyrrolo[2,3-b]pyridine ring has been identified as a promising scaffold for developing JAK inhibitors, mimicking the pyrrolopyrimidine core of other known inhibitors. researchgate.net SAR studies on a series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated that chemical modifications can significantly enhance JAK3 inhibitory activity and selectivity. researchgate.net An initial template compound, 6 , showed potential inhibitory activity against JAKs. researchgate.net The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the pyrrolo[2,3-b]pyridine ring led to a substantial increase in JAK3 inhibitory potency. researchgate.net Further optimization resulted in compound 31 , which exhibited potent JAK3 inhibition and a favorable profile in cellular assays, effectively modulating IL-2-stimulated T cell proliferation. nih.gov
JAK Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 6 | 2900 | >10000 | 1100 | researchgate.net |
| 31 | Data not specified, but noted as potent JAK3 inhibitor | nih.gov |
The BRAF kinase is a key component of the MAPK signaling pathway. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase and are found in a high percentage of malignant tumors, including melanoma. ajchem-a.comnih.gov Consequently, developing potent inhibitors of V600E-BRAF is a critical strategy in cancer therapy. ajchem-a.com The pyrrolo[2,3-b]pyridine scaffold is a core component of several approved V600E-BRAF inhibitors. nih.gov
Computational and synthetic studies have explored novel pyrrolo[2,3-b]pyridine derivatives as V600E-BRAF inhibitors. ajchem-a.comnih.gov In one study, a series of 39 derivatives were screened using molecular docking simulations. ajchem-a.com Five compounds (3, 18, 32, 33, and 35 ) were identified with high docking scores, comparable to the FDA-approved inhibitor Vemurafenib. ajchem-a.com These compounds were predicted to form stable complexes through hydrogen bonds and hydrophobic interactions with key residues in the V600E-BRAF active site, such as CYS532 and PHE583. ajchem-a.com Another study focused on synthesizing and evaluating two new series of pyrrolo[2,3-b]pyridine derivatives, identifying compounds 34e and 35 as the most potent inhibitors of V600E-BRAF. Compound 35 also demonstrated significant cytotoxic activity across a broad panel of human cancer cell lines. nih.gov
V600E-BRAF Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | V600E-BRAF IC₅₀ (μM) | Reference |
|---|---|---|
| 34e | 0.085 | nih.gov |
| 35 | 0.080 | nih.gov |
Given that cancer development often involves multiple signaling pathways, multi-target kinase inhibitors can offer advantages over highly selective agents. researchgate.net The pyrrolopyridine and related pyrrolopyrimidine scaffolds have been utilized to develop agents that inhibit several key kinases simultaneously. mdpi.comresearchgate.net Sunitinib, a well-known multi-kinase inhibitor containing a pyrrole (B145914) moiety, targets kinases such as VEGFR and PDGFR. mdpi.com
A series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally similar to pyrrolopyridines, were developed from a library screening. nih.gov The initial lead compound, 4b (PD-089828), was found to be a broad-spectrum tyrosine kinase inhibitor, active against PDGFr, FGFr, EGFr, and c-src. nih.gov SAR studies led to analogues with improved properties; for example, compound 6c showed enhanced potency, while compound 4e was highly selective for FGFr. nih.gov
More recently, novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives were synthesized as multi-targeted kinase inhibitors. mdpi.com Among these, compound 5k emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with potencies comparable to sunitinib. mdpi.comresearchgate.net
Multi-Kinase Inhibition Profile of Pyrrolopyridine Analogues
| Compound | Target Kinase | IC₅₀ (μM or nM) | Reference |
|---|---|---|---|
| 4b (PD-089828) | PDGFr | 1.11 μM | nih.gov |
| FGFr | 0.13 μM | ||
| EGFr | 0.45 μM | ||
| c-src | 0.22 μM | ||
| 5k | EGFR | 40 nM | mdpi.comresearchgate.net |
| Her2 | 112 nM | ||
| VEGFR2 | 204 nM | ||
| CDK2 | 108 nM |
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase essential for the differentiation and survival of macrophages. nih.govresearchgate.net Inhibition of CSF1R is a promising therapeutic strategy for various inflammatory diseases and cancers, partly by targeting tumor-associated macrophages (TAMs). nih.govnih.gov
Pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine scaffolds have been extensively explored to develop potent and selective CSF1R inhibitors. researchgate.netmdpi.com SAR studies for pyrrolopyrimidine-based inhibitors led to the development of the 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine analogue 3c . nih.gov However, this compound proved to be 20-fold less potent than its pyrrolopyrimidine parent compound, highlighting the importance of the N-3 nitrogen in the pyrimidine (B1678525) ring for efficient CSF1R inhibition. nih.gov
In a separate effort, merging fragments of the marketed CSF1R inhibitor Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus led to the synthesis of several potent compounds. mdpi.com Compound 12b emerged as the most potent inhibitor, with low-nanomolar enzymatic activity and cellular efficacy, making it a promising lead for further development. mdpi.com Another study identified compound 18h as a potent and selective CSF1R inhibitor with an IC₅₀ of 5.14 nM and over 38-fold selectivity against other type III receptor tyrosine kinases. researchgate.net
CSF1R Inhibitory Activity of Pyrrolopyridine Analogues
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 12b | CSF1R | Low-nanomolar | mdpi.com |
| 18h | CSF1R | 5.14 | researchgate.net |
| 3c | CSF1R | 20-fold less potent than reference | nih.gov |
AP-2-Associated Protein Kinase 1 (AAK1) Inhibition and Associated Antiviral Effects
The inhibition of AP-2-associated protein kinase 1 (AAK1), a serine/threonine kinase involved in receptor endocytosis, has emerged as a promising strategy for developing broad-spectrum antiviral agents. nih.govresearchgate.net The pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the design of potent AAK1 inhibitors.
Initial screening of kinase inhibitor chemical libraries identified a pyrrolo[2,3-b]pyridine derivative as a potent AAK1 inhibitor with a dissociation constant (KD) of 53 nM. nih.gov This discovery prompted optimization campaigns to enhance AAK1 affinity and antiviral activity. Structure-activity relationship (SAR) studies of 3,5-disubstituted-pyrrolo[2,3-b]pyridines demonstrated that modifications at these positions are crucial for potent inhibition. For instance, the introduction of various (hetero)aromatic acetylenes at the C3-position via Sonogashira coupling and subsequent Suzuki coupling with substituted phenylboronic acids at the C5-position yielded novel analogues with high AAK1 affinity. nih.gov
These optimized compounds have demonstrated significant antiviral activity against dengue virus (DENV) and Ebola virus (EBOV), validating that targeting the host cellular AAK1 is a viable broad-spectrum antiviral strategy. nih.govfigshare.com Further research involved replacing a carboxamide linker on the pyrrolo[2,3-b]pyridine scaffold with various five-membered heterocycles, applying the principle of isosterism. This led to a new series of AAK1 inhibitors with IC₅₀ values in the low nanomolar range, which also showed antiviral activity against the dengue virus and Venezuelan equine encephalitis virus. nih.gov The binding mode of these inhibitors in the ATP-binding site of AAK1 has been analyzed, showing the pyrrolo[2,3-b]pyridine moiety positioned between the highly conserved residues Ala72 and Leu183. nih.gov
| Compound Scaffold | Target | Key Activity Metric | Associated Viral Pathogen | Reference |
|---|---|---|---|---|
| 3,5-disubstituted-pyrrolo[2,3-b]pyridine | AAK1 | KD = 53 nM (Initial Hit) | Dengue Virus (DENV), Ebola Virus (EBOV) | nih.gov |
| 3-heteroaryl-pyrrolo[2,3-b]pyridine | AAK1 | IC₅₀ in low nM range | Dengue Virus (DENV), Venezuelan Equine Encephalitis Virus (VEEV) | nih.gov |
Broader Spectrum Pharmacological Relevance of Pyrrolo[2,3-b]pyridine Derivatives
The versatility of the pyrrolo[2,3-b]pyridine scaffold extends beyond AAK1 inhibition, with derivatives demonstrating a wide range of pharmacological activities, including immunomodulatory, antimicrobial, anti-inflammatory, antiproliferative, and neuroprotective effects. jst.go.jpnih.govnih.gov
Immunomodulatory Properties
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as novel immunomodulators that target Janus kinases (JAKs). jst.go.jpnih.gov JAKs are critical in modulating inflammatory and immune responses. nih.govnih.gov Research has focused on developing selective JAK3 inhibitors for treating immune diseases, such as those implicated in organ transplant rejection. jst.go.jpnih.gov
SAR studies on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives revealed that introducing a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position significantly increased JAK3 inhibitory activity. jst.go.jpnih.govresearchgate.net Further optimization by substituting a cycloalkyl ring at the C4-position also proved effective in enhancing JAK3 inhibition. nih.gov Compound 14c from one study was identified as a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation. jst.go.jpnih.gov Another optimized compound, 31 , exhibited potent JAK3 inhibitory activity and prolonged graft survival in a rat cardiac transplant model. nih.gov
Antimicrobial and Antiviral Potentials
The pyrrolopyridine nucleus is a core component of various compounds with established antimicrobial and antiviral activities. nih.govresearchgate.net As discussed, AAK1 inhibitors with the pyrrolo[2,3-b]pyridine scaffold show promising broad-spectrum antiviral activity. figshare.comnih.gov
Beyond this specific mechanism, the broader class of pyrrolopyridine derivatives has been investigated for antibacterial and antifungal properties. nih.govmdpi.com For instance, certain derivatives have shown activity against resistant strains of E. coli and moderate activity against Staphylococcus aureus and Candida albicans. nih.gov The diverse biological activities of these compounds underscore their potential as versatile therapeutic agents for infectious diseases. nih.gov
Anti-inflammatory Applications
The immunomodulatory effects of pyrrolo[2,3-b]pyridine derivatives, particularly through JAK inhibition, are directly linked to their anti-inflammatory potential, as JAKs regulate numerous inflammatory and immune responses. jst.go.jpnih.govnih.gov
In addition to JAK inhibition, another anti-inflammatory mechanism involves the inhibition of phosphodiesterase 4 (PDE4). A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were identified as potent and selective inhibitors of PDE4B, an enzyme implicated in inflammatory processes. nih.gov These compounds were shown to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages, demonstrating cellular anti-inflammatory activity comparable to the established PDE4 inhibitor rolipram. nih.gov Research on the related pyrrolo[2,3-d]pyrimidine scaffold has also yielded compounds with significant in vivo anti-inflammatory effects. researchgate.net
Antiproliferative and Antitumor Activities within the Scaffold Class
The pyrrolo[2,3-b]pyridine scaffold is a prominent feature in the design of kinase inhibitors for cancer therapy. jst.go.jpnih.gov Derivatives have shown potent antiproliferative activity against a range of cancer cell lines. nih.govjuniperpublishers.com
One study detailed a series of pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridin-2-one moiety that were evaluated for their inhibitory activity against several tyrosine kinases, including c-Met and Flt-3. nih.gov The most promising compound showed IC₅₀ values of 1.16 nM and 1.92 nM against Flt-3 and c-Met, respectively. nih.gov SAR studies indicated that mono-electron-withdrawing groups on an associated phenyl ring enhanced antiproliferative activity. nih.gov Other research has focused on developing 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptor (FGFR) for cancer treatment. rsc.org The related pyrrolo[3,2-b]pyridine scaffold has also yielded diarylureas and amides with potent antiproliferative activity against human melanoma cells. nih.govresearchgate.net
| Compound Class | Target Kinase(s) | Key Activity Metric (Compound 32) | Cancer Cell Lines | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-b]pyridine-1,8-naphthyridin-2-one hybrids | c-Met, Flt-3, PDGFR-β, VEGFR-2, EGFR, c-Kit | Flt-3 IC₅₀ = 1.16 nM; c-Met IC₅₀ = 1.92 nM | HT-29, A549, H460, U87MG | nih.gov |
| Diarylureas/amides with pyrrolo[3,2-b]pyridine scaffold | Not specified | Potent activity against A375 | A375 (human melanoma) | nih.gov |
Relevance in Neurodegenerative Disease Research
Pyrrolo[2,3-b]pyridine derivatives have been investigated as potential therapeutic and diagnostic agents for neurodegenerative conditions, particularly Alzheimer's disease. jst.go.jp The accumulation of β-amyloid (Aβ) protein and hyperphosphorylated tau protein are key pathological hallmarks of Alzheimer's. nih.govnih.gov
A novel pyrrolo[2,3-b]pyridine-based compound, S01 , was designed as a potent inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in tau hyperphosphorylation. nih.gov This compound inhibited GSK-3β with an IC₅₀ of 0.35 nM and effectively decreased tau phosphorylation levels in cellular models. nih.gov It also promoted the outgrowth of neuronal neurites and ameliorated dyskinesia in a zebrafish model of Alzheimer's disease. nih.govdntb.gov.ua Furthermore, radiolabeled pyrrolo[2,3-b]pyridine derivatives have been developed as positron emission tomography (PET) imaging agents for the detection of Aβ plaques in the brain, demonstrating the scaffold's utility in diagnostics. nih.gov
Detailed Structure-Activity Relationship (SAR) Studies on Pyrrolo[2,3-b]pyridine Derivatives: Implications for 3-Ethyl-pyrrolo[2,3-b]pyridin-1-ylamine
The 7-azaindole framework serves as an excellent bioisostere for indole (B1671886) and purine, offering unique opportunities for modulating physicochemical and pharmacokinetic properties. nih.gov It is a prominent feature in many kinase inhibitors, where it typically acts as a "hinge-binding" element. The pyridine (B92270) nitrogen atom functions as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor, together forming crucial bidentate hydrogen bonds with the kinase hinge region in the ATP-binding site. jst.go.jp The biological activity of 7-azaindole derivatives is profoundly influenced by substitutions at various positions around the ring system, particularly at the N-1, C-3, and C-5 positions. nih.gov
Influence of Pyrrole Nitrogen (N-1) Substituents on Biological Potency and Selectivity
The pyrrole nitrogen (N-1) of the 7-azaindole scaffold is a critical interaction point that can significantly influence a compound's binding affinity and biological activity. The presence of a hydrogen bond donor at this position is often essential for potent activity, particularly in kinase inhibition. jst.go.jp
For certain targets, such as Cdc7 kinase, a lack of substitution on the pyrrole nitrogen appears to be crucial for enhanced activity. However, in other cases, N-1 substitution is well-tolerated and can be used to modulate properties or explore additional binding interactions. For instance, methylation of the N-1 nitrogen in 7-azaindole effectively blocks nonradiative decay pathways, leading to a significantly higher fluorescence quantum yield and a longer fluorescence lifetime, a property exploited in biophysical probes. acs.org
In the context of this compound, the key feature is the primary amine (-NH2) substituent at the N-1 position. While direct SAR data for an N-1 amino group on this specific scaffold is limited in the available literature, general principles of bioisosteric replacement and hydrogen bonding capacity can provide insight. The N-1 amine introduces an additional hydrogen bond donor and a potential site for further derivatization. This contrasts with the unsubstituted -NH, which has a single hydrogen bond donor, or N-alkyl groups, which lack this donor capability entirely. The presence of the N-1 amino group could therefore alter the binding mode or introduce new interactions with the target protein, potentially enhancing potency or conferring a different selectivity profile compared to other N-1 substituted or unsubstituted analogues. The study of pyridine derivatives has shown that the presence and position of -NH2 groups can enhance antiproliferative activity. nih.gov
| N-1 Substituent | General Impact on Activity | Rationale / Example |
| -H (Unsubstituted) | Often required for potent kinase inhibition | Acts as a critical hydrogen bond donor to the kinase hinge region. jst.go.jp |
| -Alkyl (e.g., -CH3) | Can decrease activity in some kinases; modulates photophysical properties | Removes H-bond donor capability. acs.org Can be used to probe steric limits. |
| -SO2Ph | Can lead to potent inhibitors | Example of a larger group tolerated at N-1, leading to potent c-Met inhibitors. |
| -NH2 | Implication: Potential for altered/enhanced activity | Introduces additional H-bond donor capacity and a vector for further modification. May alter binding mode or selectivity. nih.gov |
Critical Role of C-3 and Other Ring Substitutions in Target Binding and Molecular Recognition
The C-3 position of the pyrrolo[2,3-b]pyridine ring is a key site for synthetic modification and has been shown to be critical for determining the potency and selectivity of these compounds against various biological targets. nih.gov This position often projects towards the solvent-exposed region or specific sub-pockets of an enzyme's active site, such as the ribose pocket in kinases, making it an ideal point for introducing substituents that can optimize binding interactions. jst.go.jp
Extensive SAR studies have demonstrated that a wide variety of groups at the C-3 position can be tolerated and can dramatically influence activity:
Aryl and Heteroaryl Groups: Introduction of substituted aryl rings at C-3 is a common strategy. For HIV-1 integrase inhibitors, para-substitution on a C-3 aryl ring was found to be beneficial for activity. nih.gov In the development of PI3K inhibitors, replacing a phenyl group with a pyridine group at the C-3 position enhanced pharmacological parameters. nih.gov
Small Alkyl and Cycloalkyl Groups: For some targets, smaller, hydrophobic groups are favored. The introduction of a cyclopropyl (B3062369) derivative at the C-2 position (another key modification site) led to a highly active IKK2 inhibitor. nih.gov While this is not the C-3 position, it illustrates the principle that small alkyl groups can be effective. For this compound, the C-3 ethyl group provides a small, lipophilic substituent. This group can engage in van der Waals or hydrophobic interactions within a corresponding pocket of the target protein. Compared to an unsubstituted C-3 position, the ethyl group adds bulk and lipophilicity, which can enhance binding affinity if the pocket is accommodating. Conversely, compared to larger aryl substituents, the ethyl group is less sterically demanding and more flexible.
Other Functional Groups: For Cdc7 kinase inhibitors, modulation at the C-3 position with moieties like cyclopropyl amine and hydroxyl pyridine resulted in the most potent compounds. This highlights that groups capable of forming hydrogen bonds or specific polar interactions can also be highly effective.
| Position | Substituent Type | General Impact on Activity | Example Target |
| C-3 | Substituted Aryl | Often enhances potency; substitution pattern is key | HIV-1 Integrase, PI3K nih.govnih.gov |
| C-3 | Large Heterocycles | Can lead to potent and selective inhibitors | CDC7 Kinase jst.go.jp |
| C-3 | -Ethyl | Implication: Provides lipophilicity and can fit into small hydrophobic pockets, potentially increasing binding affinity. | General Kinases |
| C-5 | Hydrogen Bond Acceptor | Can improve activity by forming additional interactions | FGFR nih.gov |
| C-2 | Cyclopropyl | Can lead to highly potent inhibitors | IKK2 nih.gov |
Conformational Analysis and Pharmacophore Modeling for Optimized Pyrrolo[2,3-b]pyridine Scaffolds
Conformational analysis and pharmacophore modeling are indispensable computational tools for understanding the SAR of pyrrolo[2,3-b]pyridine derivatives and for the rational design of new, optimized inhibitors. jst.go.jp These methods help to elucidate the three-dimensional arrangement of chemical features necessary for biological activity and to predict the binding modes of ligands within their target proteins.
A pharmacophore model defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. For 7-azaindole-based kinase inhibitors, a common pharmacophore includes:
A hydrogen bond donor (the pyrrole N-1 -NH).
A hydrogen bond acceptor (the pyridine N-7).
A hydrophobic/aromatic core (the bicyclic ring system).
Additional features (hydrophobic, donor, acceptor) defined by substituents at positions like C-3.
X-ray crystallography and molecular modeling studies have revealed that 7-azaindole scaffolds can adopt different binding modes within the ATP-binding site of kinases, often termed "normal" and "flipped". jst.go.jp In the "normal" mode, the N-1-H interacts with the backbone carbonyl of one hinge residue, while the N-7 atom accepts a hydrogen bond from the backbone NH of another hinge residue. In the "flipped" mode, this orientation is reversed. The preferred binding mode is often dictated by the substitution pattern on the 7-azaindole ring. For example, bulky substituents at the C-2 position can cause steric hindrance in the "normal" binding mode, forcing the molecule to adopt a "flipped" orientation. jst.go.jp
For this compound, a pharmacophore model would be defined by the core hinge-binding motif, an additional hydrogen bond donor feature from the N-1 amino group, and a hydrophobic feature corresponding to the C-3 ethyl group. Computational docking and conformational analysis would be crucial to predict how this specific combination of substituents orients itself within a target active site and to rationalize its biological activity, guiding the design of analogues with improved potency and selectivity.
Mechanistic Insights and Molecular Interaction Studies of Pyrrolo 2,3 B Pyridine Based Modulators
Elucidation of Ligand Binding Modes and Key Interactions within Enzyme Active Sites, particularly Kinase ATP-Binding Pockets
The pyrrolo[2,3-b]pyridine core is a well-established hinge-binding motif, crucial for the inhibition of various protein kinases. This scaffold mimics the adenine (B156593) region of ATP, allowing it to form key hydrogen bonds within the ATP-binding pocket of kinases. For instance, the 1H-pyrrolo[2,3-b]pyridine ring can act as a hinge binder, forming two hydrogen bonds with the backbone carbonyl and NH groups of amino acid residues in the hinge region of the kinase. researchgate.net
In the context of Glycogen (B147801) Synthase Kinase 3β (GSK-3β), a key target in Alzheimer's disease research, the pyrrolo[2,3-b]pyridine skeleton of inhibitors fits snugly into the adenine pocket. It establishes critical hydrogen bonds with key residues such as ASP-133 and VAL-135, which are essential for ligand recognition and potent inhibition. nih.gov Molecular docking studies of a novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, designated S01, revealed that its pyrrolo[2,3-b]pyridine core occupies this pocket and forms these vital interactions. nih.gov
Similarly, in the case of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 1H-pyrrolo[2,3-b]pyridine moiety has been successfully utilized as a core structure to achieve potent activity against FGFR1, 2, and 3. rsc.org For inhibitors of IKKα and IKKβ, the pyrrolo[2,3-b]pyridine scaffold binds to the hinge region, forming a classic hydrogen bond acceptor/donor motif with the backbone of the GK+3 residue. mdpi.com
The versatility of this scaffold is further highlighted by its role in the development of inhibitors for Cell division cycle 7 (Cdc7) kinase, where derivatives have been shown to be potent ATP mimetic inhibitors. nih.gov The specific substitutions on the pyrrolo[2,3-b]pyridine ring system play a crucial role in modulating the binding affinity and selectivity for the target kinase.
A summary of key interactions for pyrrolo[2,3-b]pyridine-based inhibitors with various kinases is presented in the interactive table below.
| Kinase Target | Key Interacting Residues | Type of Interaction | Reference |
| GSK-3β | ASP-133, VAL-135, LYS-85 | Hydrogen Bonds | nih.gov |
| FGFR1 | E562, A564 | Hydrogen Bonds | researchgate.net |
| IKKα | Cys98 | Hydrogen Bonds | mdpi.com |
Applications of Molecular Docking and Molecular Dynamics Simulations to Predict and Validate Ligand-Target Recognition
Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for understanding and predicting the binding of pyrrolo[2,3-b]pyridine-based modulators to their biological targets. These techniques provide insights into the binding conformations, interaction energies, and the stability of the ligand-protein complex.
Molecular docking studies have been instrumental in elucidating the binding mode of pyrrolo[2,3-b]pyridine derivatives within the ATP-binding site of various kinases. For example, docking of the potent GSK-3β inhibitor S01 into the crystal structure of GSK-3β (PDB: 4ACG) accurately predicted its fit within the ATP-binding pocket and the key hydrogen bonding interactions with ASP-133 and VAL-135. nih.gov In the development of IKKα inhibitors, docking studies revealed that the pyrrolo[2,3-b]pyridine core consistently binds to the hinge region. mdpi.com
MD simulations further refine the static picture provided by molecular docking by simulating the dynamic nature of the ligand-protein complex over time. These simulations can confirm the stability of the predicted binding mode and provide a more accurate estimation of the binding free energy. For instance, MD simulations have been used in conjunction with 3D-QSAR and MM-PBSA calculations to study pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors, providing a deeper understanding of the key interactions and guiding the design of more potent compounds. nih.gov
The synergy between molecular docking and MD simulations allows for a comprehensive analysis of ligand-target recognition. This approach has been successfully applied to various pyridine (B92270) and thiazole (B1198619) derivatives to predict their binding energies and understand the thermodynamic properties of their interactions with target proteins. mdpi.com
Rational Design Principles for Enhancing the Potency, Selectivity, and Drug-Like Properties of Pyrrolo[2,3-b]pyridin-1-ylamine Derivatives
One common strategy is the introduction of various substituents onto the pyrrolo[2,3-b]pyridine core to exploit specific interactions within the target's binding site. For example, in the design of GSK-3β inhibitors, a nonpolar benzene (B151609) ring was introduced on the pyrrolo[2,3-b]pyridine skeleton to simplify the molecular structure and reduce the polar surface area, thereby enhancing its potential to cross the blood-brain barrier. nih.gov
Molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, is another effective approach. mdpi.com This strategy has been employed in the development of CSF1R inhibitors by incorporating a dipyridine moiety onto the pyrrolopyrimidine scaffold. mdpi.com Similarly, scaffold hopping, where the core structure of a known inhibitor is replaced with a different one while maintaining or improving binding affinity, is a valuable tool in drug design. mdpi.com
Structure-activity relationship (SAR) studies are crucial for guiding the optimization process. By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, researchers can identify key structural features that contribute to potency and selectivity. This approach has been successfully used to develop potent inhibitors of V600E B-RAF and Cdc7 kinase based on the pyrrolo[2,3-b]pyridine scaffold. nih.govnih.gov
The following table summarizes some rational design strategies and their intended outcomes for pyrrolo[2,3-b]pyridine derivatives.
| Design Strategy | Intended Outcome | Example Target | Reference |
| Introduction of Nonpolar Groups | Enhanced Blood-Brain Barrier Penetration | GSK-3β | nih.gov |
| Molecular Hybridization | Enhanced Biological Activity | CSF1R | mdpi.com |
| Scaffold Hopping | Improved Binding Affinity and Selectivity | CSF1R | mdpi.com |
| SAR Studies | Optimization of Potency and Selectivity | V600E B-RAF, Cdc7 | nih.govnih.gov |
Investigation of Other Potential Biological Targets and Non-Kinase Mechanisms
While the pyrrolo[2,3-b]pyridine scaffold is a prominent feature in kinase inhibitors, derivatives of this class have shown activity against a range of other biological targets and through non-kinase mediated mechanisms.
One notable non-kinase mechanism is DNA intercalation. Certain pyrrolo[2,3-b]pyridine analogues have been shown to efficiently intercalate into calf thymus DNA, forming a complex that can block DNA replication and exert antiproliferative activity. researchgate.netnih.gov This mode of action represents a distinct therapeutic strategy compared to kinase inhibition.
Furthermore, the broad biological profile of pyrrolo[2,3-b]pyridine derivatives suggests their potential to interact with other classes of enzymes and receptors. Their structural similarity to endogenous purines makes them candidates for interacting with a variety of purine-binding proteins. The diverse biological activities reported for this scaffold, including antitumor, antibacterial, antifungal, and antiviral effects, underscore the need for further investigation into their full range of molecular targets. researchgate.net
It is important to note that while the focus of this article is on 3-Ethyl-pyrrolo[2,3-b]pyridin-1-ylamine, the broader class of pyrrolo[2,3-b]pyridines exhibits a wide array of biological activities that may not be limited to kinase inhibition. Future research will likely uncover additional novel targets and mechanisms of action for this versatile heterocyclic system.
Computational and Theoretical Chemistry Investigations of 3 Ethyl Pyrrolo 2,3 B Pyridin 1 Ylamine and Analogous Structures
Quantum Chemical Calculations for the Elucidation of Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic nature of 3-Ethyl-pyrrolo[2,3-b]pyridin-1-ylamine and related structures. These methods provide insights into molecular geometry, orbital energies, and charge distribution, which collectively govern the molecule's reactivity and spectroscopic behavior.
Electronic Structure and Reactivity: The electronic character of the 7-azaindole (B17877) core is a hybrid of a π-excessive pyrrole (B145914) ring and a π-deficient pyridine (B92270) ring. pitt.edu This "push-pull" interaction influences the molecule's pKa and its reactivity towards electrophiles and nucleophiles. pitt.edu DFT calculations are used to determine key electronic parameters. For instance, geometry optimization, often performed with functionals like B3LYP and basis sets such as 6-31G(d), predicts the most stable three-dimensional structure. nih.gov
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. For the parent 7-azaindole, these calculations help explain why electrophilic substitution typically occurs at the C3 position of the pyrrole ring. pitt.edu The susceptibility of different sites to electrophilic or nucleophilic attack can be visualized using frontier molecular orbital density maps. pitt.edu
Table 1: Representative Quantum Chemical Data for Analogous 7-Azaindole Scaffolds
| Parameter | Method | Value/Observation | Reference |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-31G(d) | Good agreement with experimental rotational constants for 7-azaindole. | nih.gov |
| Vertical Ionization Energies | ΔPBE0(SAOP)/et-pVQZ | Provides theoretical values for comparison with photoemission spectra. | nih.gov |
| Vibrational Spectra | DFT | Calculated spectra for derivatives can reproduce experimental results accurately. | researchgate.net |
Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption and emission spectra. semanticscholar.org By calculating the transition energies between electronic states, researchers can interpret experimental UV-Vis spectra and understand how substitutions on the 7-azaindole ring affect its photophysical properties. For example, a computational study on indole (B1671886) and various azaindoles used DFT to calculate their electron spectra, providing predictions to aid in the interpretation of experimental data. nih.gov These theoretical calculations are vital for designing fluorescent probes or photosensitizers based on the pyrrolo[2,3-b]pyridine framework.
Conformational Analysis and Dynamics Simulations to Understand Molecular Flexibility and Preferred Orientations
While quantum calculations provide a static picture, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations offer a view into the flexibility, preferred shapes, and interactions of this compound and its analogs over time.
MD simulations are particularly crucial when studying the interaction of a ligand with a biological target, such as a protein receptor. scilit.com In a study of 7-azaindole derivatives designed as inhibitors for the SARS-CoV-2 spike protein, MD simulations revealed that the lead compound could stably bind to the protein interface. nih.gov The simulations, often run for hundreds of nanoseconds, showed that the 7-azaindole scaffold formed stable hydrogen bonds with key amino acid residues of the receptor, confirming its binding mode and stability. scilit.comnih.gov Analysis of the simulation trajectory provides information on:
Root Mean Square Deviation (RMSD): Indicates the stability of the ligand within the binding pocket.
Root Mean Square Fluctuation (RMSF): Shows the flexibility of different parts of the molecule.
Hydrogen Bond Analysis: Identifies key interactions that stabilize the ligand-receptor complex. rsc.org
These simulations are essential for validating docking poses and understanding the energetic factors that drive binding, providing a more accurate picture of the molecule's behavior in a biological environment. nih.govrsc.org
In Silico Screening and Virtual Ligand Design for the Discovery of Novel Biological Activities
The 7-azaindole scaffold serves as a foundation for designing new therapeutic agents. nih.govresearchgate.net In silico screening and virtual ligand design are computational strategies that accelerate the discovery of novel compounds with desired biological activities.
Virtual Screening: This process involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target. nih.gov For instance, a high-throughput screening program successfully identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a new class of potent antibacterial agents. researchgate.net
Structure-Based and Ligand-Based Design:
Structure-Based Design: When the 3D structure of the target protein is known, molecular docking can be used to predict the binding pose and affinity of potential ligands. This approach was used to design novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. nih.gov Docking studies helped elucidate the binding mode of these compounds in the active site of the target kinase. scilit.com
Ligand-Based Design: When the target structure is unknown, models can be built based on a set of known active molecules. Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D properties of molecules with their biological activity. These models generate contour maps that indicate where steric bulk, electrostatic charge, or hydrophobic groups might increase or decrease activity, guiding the design of more potent analogs.
These computational design strategies have been successfully applied to develop pyrrolo[2,3-b]pyridine derivatives as inhibitors for various kinases, including c-Met and IKKα, demonstrating the power of in silico methods in modern drug discovery. scilit.commdpi.com
Computational Assessment of Drug-Likeness Parameters and Physicochemical Properties Relevant to Bioavailability and Distribution
A compound's therapeutic potential depends not only on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico tools are widely used to predict these properties early in the drug discovery process, helping to avoid costly late-stage failures. mdpi.com
Drug-Likeness Rules: A primary step is to assess whether a molecule complies with established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules provide guidelines for physicochemical properties that are common among orally bioavailable drugs. alliedacademies.org
Table 2: Key Physicochemical and ADME Parameters Predicted In Silico
| Parameter | Description | Importance | Example Software |
|---|---|---|---|
| LogP (o/w) | Octanol-water partition coefficient | Measures lipophilicity, affecting solubility and membrane permeability. nih.gov | SwissADME, FAF-Drugs4 |
| TPSA | Topological Polar Surface Area | Correlates with hydrogen bonding potential and membrane transport. mdpi.com | SwissADME |
| H-bond Donors/Acceptors | Count of potential hydrogen bond forming groups | Influences solubility and binding to targets. alliedacademies.org | Accelrys Discovery Studio, SwissADME |
| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water | Crucial for absorption and formulation. mdpi.com | SwissADME |
| GI Absorption | Prediction of absorption from the gastrointestinal tract | Key for oral bioavailability. mdpi.com | SwissADME |
| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system | Important for CNS-targeting drugs and for avoiding CNS side effects. mdpi.com | SwissADME |
| CYP Inhibition | Potential to inhibit Cytochrome P450 enzymes | Predicts potential for drug-drug interactions. mdpi.com | SwissADME |
For example, an in silico ADME analysis of novel 7-azaindole derivatives might predict high gastrointestinal absorption, moderate lipophilicity, and a low likelihood of inhibiting key metabolic enzymes, suggesting a favorable pharmacokinetic profile. alliedacademies.orgmdpi.com These computational predictions provide a comprehensive profile of a molecule's potential as a drug candidate, guiding further optimization efforts. nih.gov
Advanced Applications and Future Research Trajectories for 3 Ethyl Pyrrolo 2,3 B Pyridin 1 Ylamine
Utility as a Versatile Synthetic Intermediate for the Construction of More Complex Heterocyclic Scaffolds
The 7-azaindole (B17877) nucleus is a foundational building block for constructing more elaborate molecular architectures. Its versatility stems from the multiple reactive sites on both the pyrrole (B145914) and pyridine (B92270) rings, which can be selectively functionalized. researchgate.net Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are frequently employed to introduce aryl, alkyl, and alkynyl groups at various positions, enabling the synthesis of diverse compound libraries. nih.gov
The compound 3-Ethyl-pyrrolo[2,3-b]pyridin-1-ylamine is particularly valuable as a synthetic intermediate due to the presence of the 1-ylamine group. This primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Schiff Base Formation: Condensation with aldehydes and ketones to yield imines, which can be further reduced to secondary amines or used in cyclization reactions.
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.
Heterocycle Annulation: Serving as a key nitrogen source for building fused heterocyclic systems, such as triazoles or pyrazoles.
The synthesis of the 7-azaindole core itself can be achieved through various established routes, often starting from substituted aminopyridines, which undergo cyclization to form the fused pyrrole ring. researchgate.netorganic-chemistry.orgaston.ac.uk The presence of the 3-ethyl group can influence the electronic properties and steric environment of the scaffold, potentially guiding the regioselectivity of subsequent reactions. This makes this compound an attractive starting material for diversity-oriented synthesis, aiming to generate novel and complex chemical entities with unique biological profiles. juniperpublishers.com
Development as a Chemical Probe for Illuminating Biological Pathways and Protein Functions
Chemical probes are small molecules designed to interact with a specific protein or pathway, allowing researchers to study its function in a biological system. The 7-azaindole scaffold is an ideal core for such probes, as its derivatives are known to bind to a variety of important protein classes, particularly kinases. nih.govnih.gov
This compound can be systematically developed into a chemical probe. The synthetic versatility of the 1-ylamine group allows for the covalent attachment of various functional tags without significantly altering the core's binding properties. Potential modifications include:
Fluorophores: Attaching fluorescent dyes (e.g., fluorescein, rhodamine) to enable visualization of the target protein's location and movement within cells using techniques like fluorescence microscopy.
Biotinylation: Introducing a biotin (B1667282) tag for affinity purification, allowing researchers to isolate the target protein and its binding partners from complex cellular lysates.
Photo-affinity Labels: Incorporating a photoreactive group (e.g., an azide (B81097) or benzophenone) that, upon UV irradiation, forms a covalent bond with the target protein. This allows for irreversible labeling and identification of the specific protein target.
By developing such probes from the this compound core, researchers can gain valuable insights into the roles of specific proteins in disease states, validate new drug targets, and elucidate complex biological signaling networks.
Exploration of Underexplored Therapeutic Areas Based on the Diverse Activities of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine nucleus is a cornerstone of many therapeutic agents due to its broad spectrum of biological activities. nih.gov Derivatives have shown significant promise in oncology, immunology, and infectious diseases. This extensive history provides a strong rationale for investigating this compound and its derivatives in both established and underexplored therapeutic areas. The core's ability to form key hydrogen bond interactions, particularly with the hinge region of kinases, has made it a central scaffold in the development of kinase inhibitors. nih.govrsc.org
The diverse biological targets of the pyrrolo[2,3-b]pyridine core suggest a wide range of potential therapeutic applications for derivatives of this compound.
| Therapeutic Area | Biological Target Class | Specific Examples of Targets | Potential Disease Indications | Reference |
|---|---|---|---|---|
| Oncology | Protein Kinases | FGFR, CDK8, B-RAF, ULK1/2, CSF1R | Non-Small Cell Lung Cancer, Acute Myeloid Leukemia, Melanoma, Breast Cancer | nih.govrsc.orgdigitellinc.comresearchgate.net |
| Inflammatory Diseases | Protein Kinases / Phosphodiesterases | JAK3, PDE4B | Rheumatoid Arthritis, Psoriasis, Asthma | researchgate.netnih.gov |
| Infectious Diseases | Viral Enzymes | HIV-1 Reverse Transcriptase | HIV/AIDS | nih.gov |
| Neurological Disorders | Protein Kinases | MLK3, LRRK2 | HIV-1 Associated Neurocognitive Disorders (HAND) | nih.gov |
| Antiproliferative | DNA Intercalation / Helicase | Calf Thymus DNA, DDX3 Helicase | General Cancers (e.g., Cervical, Prostate) | rsc.orgnih.govresearchgate.net |
Given this extensive background, future research should focus on screening this compound and its derivatives against a broad panel of targets, particularly kinases and other enzymes implicated in diseases where the 7-azaindole scaffold has already shown promise.
Design and Synthesis of Derivatized Libraries of this compound for Target-Specific Optimization of Selectivity and Potency
Lead optimization in drug discovery is an iterative process of designing and synthesizing derivatives of a hit compound to improve its pharmacological properties. Creating a derivatized library based on this compound is a critical next step to unlock its therapeutic potential. Structure-activity relationship (SAR) studies on other 7-azaindoles have shown that small modifications to the scaffold can lead to significant changes in potency and selectivity. nih.gov
A systematic approach to library design would involve modifying distinct parts of the molecule:
N1-Amine Derivatization: A library of amides, ureas, sulfonamides, and secondary/tertiary amines can be generated from the 1-ylamine group. This can modulate the compound's hydrogen bonding capacity, polarity, and metabolic stability.
C3-Ethyl Group Modification: The ethyl group can be replaced with other alkyl chains, cyclic fragments, or aromatic rings to probe the steric and hydrophobic limits of the target's binding pocket.
Scaffold Substitution: Introducing substituents (e.g., halogens, methoxy (B1213986) groups, nitriles) at the available positions on the pyridine ring (C4, C5, C6) can fine-tune the electronic properties and provide additional interaction points with the target.
For instance, SAR studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors revealed that the nature of the amide substituent and the aryl group on the core were crucial for both potency and selectivity over the PDE4D isoform. nih.gov Similarly, libraries of 7-azaindole derivatives have been optimized to yield potent inhibitors against targets like CDK8 for acute myeloid leukemia. researchgate.netnih.gov This systematic approach allows for the development of compounds with optimized potency against the desired target and minimal activity against off-targets.
Integration of High-Throughput Synthesis and Screening Methodologies for Rapid Lead Discovery
To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery workflows integrating high-throughput synthesis and screening are essential. news-medical.net High-throughput synthesis, often employing parallel synthesis techniques on solid or solution phase, enables the rapid creation of large, focused libraries of derivatives. researchgate.net This approach allows for the systematic exploration of the chemical space around the core scaffold as outlined in the previous section.
Once a library is synthesized, high-throughput screening (HTS) can be used to test tens of thousands of compounds against a specific biological target in a short period. news-medical.netnih.gov Key steps in this process would include:
Assay Development: Creating a robust and automated biological assay for the target of interest (e.g., a kinase activity assay using fluorescence).
Primary Screening: Testing the entire library at a single concentration to identify initial "hits" that show activity.
Dose-Response Analysis: Re-testing the hits at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 value).
Selectivity Profiling: Screening confirmed hits against a panel of related targets (e.g., a broad kinase panel) to assess their selectivity.
This integrated approach dramatically accelerates the early stages of drug discovery, enabling the rapid identification of promising lead compounds from a large chemical library, which can then be advanced into more detailed optimization and preclinical studies.
Leveraging Artificial Intelligence and Machine Learning for Accelerated Research and Design of Pyrrolo[2,3-b]pyridin-1-ylamine Derivatives
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling faster and more cost-effective design and optimization of new drug candidates. mednexus.orgmdpi.com These computational tools can be applied at nearly every stage of the discovery pipeline for derivatives of this compound.
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data from synthesized 7-azaindole libraries to learn the relationship between chemical structure and biological activity. youtube.com These models can then predict the potency of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific target and desired property profile. Starting with the this compound scaffold, these models could suggest novel modifications to improve binding affinity, selectivity, or pharmacokinetic properties.
ADMET Prediction: Predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is crucial. AI models trained on large datasets of experimental ADMET data can provide reliable predictions for novel derivatives, helping to reduce late-stage failures. mednexus.org
Synthesis Planning: Retrosynthesis AI tools can analyze a target molecule and propose a viable synthetic route, accelerating the process of chemical synthesis.
By integrating AI and ML, the design-synthesize-test cycle can be significantly shortened. These technologies allow for a more intelligent exploration of chemical space, reducing the reliance on trial-and-error and increasing the probability of discovering novel, effective, and safe therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 3-ethyl-pyrrolo[2,3-b]pyridin-1-ylamine?
The synthesis typically involves nitro-group reduction and functionalization. For example, 3-nitro-pyrrolo[2,3-b]pyridine derivatives are hydrogenated using Raney Nickel under H₂ to yield 3-amino intermediates. Subsequent acylation or alkylation introduces the ethyl group. Critical steps include catalytic hydrogenation (3–4 hours under H₂) and purification via silica gel chromatography with solvent gradients (e.g., CH₂Cl₂:MeOH 98:2 to 90:10) . Variations may use Pd-catalyzed cross-coupling for substituent introduction at the 5-position .
Q. How is the structure of this compound confirmed experimentally?
Characterization relies on ¹H/¹³C NMR and HRMS . For example, ¹H NMR of related compounds shows distinct peaks for aromatic protons (δ 8.5–9.2 ppm) and NH groups (δ 10.5–13.4 ppm). HRMS confirms molecular ions (e.g., [M+H]+ with <0.5 ppm error). Purity (>99%) is validated via HPLC .
Q. What safety precautions are recommended when handling pyrrolo[2,3-b]pyridine derivatives?
Avoid inhalation, skin contact, and ingestion. Use PPE (gloves, lab coat, goggles) and operate in a fume hood. Toxicity data may be limited, but analogous compounds (e.g., 1-methyl-pyrrolo[2,3-b]pyridin-5-amine) require strict exposure controls due to potential undefined hazards .
Advanced Research Questions
Q. How can researchers address the instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates during synthesis?
The 3-amino intermediates decompose rapidly upon isolation. To mitigate this, proceed immediately to the next reaction step (e.g., acylation with nicotinoyl chloride in pyridine/CH₂Cl₂). Avoid prolonged storage and purify under inert atmospheres. Stabilization via salt formation (e.g., HCl salts) may also improve shelf life .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Key factors include:
Q. How do substituents at the 5-position influence the biological activity of pyrrolo[2,3-b]pyridines?
Substituents like aryl groups (e.g., phenyl, thienyl) enhance interactions with biological targets. For example, 5-aryl derivatives exhibit improved binding to kinases (e.g., Janus kinase inhibitors) due to π-π stacking and hydrophobic effects . SAR studies show that electron-donating groups (e.g., methoxy) at the 5-position increase potency in enzymatic assays .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Impurities from incomplete hydrogenation (e.g., residual nitro compounds) or acylated byproducts require UHPLC-MS/MS with reverse-phase columns (C18) for detection. Method validation should include spike-recovery tests (85–115% acceptable range) and LOQ determination (<0.1% w/w) .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for Pd-catalyzed cross-coupling reactions: How to resolve?
Yields vary due to catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvent purity, and boronic acid stoichiometry. Reproducibility requires strict anhydrous conditions (dioxane/H₂O) and degassing to prevent Pd oxidation .
Q. Conflicting NMR data for pyrrolo[2,3-b]pyridine derivatives: What causes this?
Solvent effects (DMSO vs. CDCl₃) and tautomerism (NH vs. N-alkylated forms) can shift peaks. Always report solvent, temperature, and reference standards (e.g., TMS). For example, DMSO-d6 deshields NH protons, leading to broader signals .
Methodological Recommendations
Q. Designing SAR studies for kinase inhibition: Which in vitro assays are most informative?
Use enzyme inhibition assays (e.g., JAK2/3) with ATP competition protocols and cell-based assays (e.g., STAT phosphorylation in HEL cells). IC₅₀ values should be corroborated with SPR (surface plasmon resonance) for binding kinetics .
Q. How to scale up synthesis without compromising purity?
- Continuous hydrogenation : Replace batch reactors with flow systems for consistent H₂ exposure.
- Automated flash chromatography : Use gradient pumps for large-scale purification (>25 g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
